- Covalent organic framework-supported Zn single atom catalyst for highly efficient N-formylation of amines with CO2 under mild conditions, Applied Catalysis, 2021, 294,
Cas no 93-61-8 (N-Methylformanilide)
N-Methylformanilide structure
Product Name:N-Methylformanilide
Numéro CAS:93-61-8
Le MF:C8H9NO
Mégawatts:135.163161993027
MDL:MFCD00003283
CID:34711
PubChem ID:24896936
Update Time:2024-10-26
N-Methylformanilide Propriétés chimiques et physiques
Nom et identifiant
-
- N-Methylformanilide
- N-methyl-N-phenylformamide
- N-METHYLFORMANILID
- FORMAMIDE,N-METHYL-N-PHENYL-
- methyl(phenyl)formamide
- N-Formyl-N-methylaniline
- N-METHYLFORMANILIDE FOR SYNTHESIS
- N-methyl-N-benzamide
- N-METHYL-N-FORMANILIDE
- Formanilide,N-methyl- (6CI,7CI,8CI)
- Methylphenylformamide
- N-Methyl-N-formylaniline
- NSC 3828
- Formamide, N-methyl-N-phenyl-
- Formanilide, N-methyl-
- JIKUXBYRTXDNIY-UHFFFAOYSA-N
- N-methyl-N-phenyl-formamide
- NSC3828
- N-methyl formanilide
- N-methyl-N-formyl-aniline
- N-methyl-N-phenyl formamide
- KSC2
- Formanilide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl-N-phenylformamide (ACI)
- 93-61-8
- NMethylNformylaniline
- DTXSID0059089
- F0001-2241
- EINECS 202-262-3
- Formanilide, Nmethyl (8CI)
- AS-17245
- DB-002830
- Formamide, NmethylNphenyl
- M0552
- N-Phenyl-N-methylformamide
- NSC-3828
- AI3-12081
- MFCD00003283
- 3D8E5U4HSE
- N-Methylformanilide, 99%
- EN300-39082
- NMethylNphenylformamide
- SCHEMBL66606
- NPhenylNmethylformamide
- DTXCID1048839
- NFormylNmethylaniline
- NS00020242
- Formanilide, Nmethyl
- Q19859377
- AKOS009157113
- W-100237
-
- MDL: MFCD00003283
- Piscine à noyau: 1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3
- La clé Inchi: JIKUXBYRTXDNIY-UHFFFAOYSA-N
- Sourire: O=CN(C)C1C=CC=CC=1
- BRN: 636496
Propriétés calculées
- Qualité précise: 135.06800
- Masse isotopique unique: 135.068414
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 1
- Complexité: 108
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 1.1
- Surface topologique des pôles: 20.3
Propriétés expérimentales
- Couleur / forme: Liquide jaune pâle
- Dense: 1.095 g/mL at 25 °C(lit.)
- Point de fusion: 8-13 °C (lit.)
- Point d'ébullition: 243°C(lit.)
- Point d'éclair: Température Fahrenheit: 260.6°f
Degrés Celsius: 127 ° C - Indice de réfraction: n20/D 1.561(lit.)
- Acidité alcalinité: 3.5-5.5 (H2O, 20℃)(saturated aqueous solution)
- Solubilité: 10.3g/l
- Coefficient de répartition de l'eau: Insoluble
- Le PSA: 20.31000
- Le LogP: 1.91510
- FEMA: 3709
- Solubilité: Facilement soluble dans la plupart des solvants organiques, il peut être utilisé dans une grande variété de solvants organiques.
N-Methylformanilide Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H302,H317,H319
- Déclaration d'avertissement: P280,P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:2
- Code de catégorie de danger: 22-43
- Instructions de sécurité: S36/37
-
Identification des marchandises dangereuses:
- Terminologie du risque:R38
- TSCA:Yes
- Conditions de stockage:Sealed in dry,Room Temperature
N-Methylformanilide Données douanières
- Code HS:29242995
- Données douanières:
Code douanier chinois:
2924299090Résumé:
2924299090. Autres Amides cycliques (y compris les carbamates cycliques) (y compris leurs dérivés et leurs sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, emballage
Résumé:
2924299090. Autres Amides cycliques (y compris les carbamates cycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
N-Methylformanilide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0552-500G |
N-Methylformanilide |
93-61-8 | >99.0%(GC) | 500g |
¥590.00 | 2024-04-15 | |
| Fluorochem | 208822-100g |
N-Methylformanilide |
93-61-8 | 95% | 100g |
£13.00 | 2022-02-28 | |
| Fluorochem | 208822-500g |
N-Methylformanilide |
93-61-8 | 95% | 500g |
£55.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106700-100g |
N-Methylformanilide |
93-61-8 | 99% | 100g |
¥59.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106700-25g |
N-Methylformanilide |
93-61-8 | 99% | 25g |
¥37.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106700-2.5kg |
N-Methylformanilide |
93-61-8 | 99% | 2.5kg |
¥696.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106700-500g |
N-Methylformanilide |
93-61-8 | 99% | 500g |
¥174.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000253-2.5kg |
N-Methylformanilide |
93-61-8 | 99% | 2.5kg |
¥734 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000253-100g |
N-Methylformanilide |
93-61-8 | 99% | 100g |
¥65 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000253-500g |
N-Methylformanilide |
93-61-8 | 99% | 500g |
¥168 | 2024-05-20 |
N-Methylformanilide Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Zinc , 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… Solvents: Dimethylformamide ; 18 h, 1 bar, 30 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1-Propanaminium, 3-bromo-N-(carboxymethyl)-N,N-dimethyl-, inner salt , 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-, polymer with 5′-(4-aminophenyl)[1,1… Solvents: Dimethylformamide ; 36 h, reflux
1.2 Reagents: Phenylsilane Solvents: Acetonitrile ; 24 h, 5 bar, 35 °C; 35 °C → 0 °C
1.3 Solvents: Ethyl acetate
1.2 Reagents: Phenylsilane Solvents: Acetonitrile ; 24 h, 5 bar, 35 °C; 35 °C → 0 °C
1.3 Solvents: Ethyl acetate
Référence
- Zwitterionic Covalent Organic Frameworks as Catalysts for Hierarchical Reduction of CO2 with Amine and Hydrosilane, ACS Applied Materials & Interfaces, 2018, 10(48), 41350-41358
Méthode de production 3
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Cyclohexyldiphenylphosphine , Basic copper carbonate Solvents: Acetonitrile ; 12 h, 1 atm, 60 °C
Référence
- Copper catalysis: ligand-controlled selective N-methylation or N-formylation of amines with CO2 and phenylsilane, Green Chemistry, 2018, 20(21), 4853-4858
Méthode de production 4
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Bis(2-pyridinecarboxylato-κN1,κO2)silver Solvents: Toluene ; 12 h, 1 MPa, 25 °C
Référence
- Silver-catalyzed Reductive Formylation of Amines with Carbon Dioxide, Chemistry Letters, 2023, 52(7), 546-548
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Copper oxide (CuO) , Iron oxide (Fe3O4) ; 25 °C
Référence
- Facile N-Formylation of Amines on Magnetic Fe3O4-CuO Nanocomposites, European Journal of Organic Chemistry, 2021, 2021(31), 4477-4484
Méthode de production 6
Conditions de réaction
1.1 Catalysts: 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… (doped with zinc) Solvents: Dimethylformamide ; 18 h, 1 atm, 30 °C
Référence
- Method for preparing formamide compound with carbon dioxide as carbon source catalyzed by MCOF at normal temperature and pressure, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Catalysts: Alanine, N-[bis(dimethylamino)methylene]-, ethyl ester, hydrobromide (1:1) ; 12 h, rt
Référence
- Preparation of alkyl-substituted ethyl acetate-based guanidine ionic liquid as catalyst for formylation and methylation of carbon dioxide and N-methylaniline derivatives, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Pyrimido[1,2-a]azepinium, 1-dodecyl-2,3,4,6,7,8,9,10-octahydro-, bromide (1:1) ; 6 h, 0.5 MPa, rt
Référence
- Design of Lewis base functionalized ionic liquids for the N-formylation of amines with CO2 and hydrosilane: The cation effects, Catalysis Today, 2020, 356, 563-569
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Bis(pinacolato)diborane Solvents: Acetonitrile ; 16 h, 100 °C
Référence
- Halodifluoroacetates as formylation reagents for various amines via unprecedented quadruple cleavage, Organic Chemistry Frontiers, 2018, 5(24), 3505-3509
Méthode de production 10
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: 2056006-59-6 ; 0.5 MPa, heated; 1.5 h, 0.1 MPa, 40 °C
Référence
- Cooperative Catalytic Activation of Si-H Bonds: CO2-Based Synthesis of Formamides from Amines and Hydrosilanes under Mild Conditions, ChemSusChem, 2017, 10(6), 1224-1232
Méthode de production 11
Conditions de réaction
1.1 Reagents: Ethylbenzene Catalysts: (T-4)-[[2,2′-[1,2-Ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]… , Aluminum(1+), [[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κ… ; 3 h, 5 MPa, 100 °C
Référence
- Method for preparing N-formamide compound, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: 1629122-05-9 Solvents: 1,4-Dioxane , Water ; 1 h, rt; 1 h, rt
Référence
- [FeIII(TF4DMAP)OTf] catalyzed anti-Markovnikov oxidation of terminal aryl alkenes to aldehydes and transformation of methyl aryl tertiary amines to formamides with H2O2 as a terminal oxidant, Chemical Communications (Cambridge, 2014, 50(84), 12669-12672
Méthode de production 13
Conditions de réaction
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Divinylbenzene-styrene copolymer (supported on polystyrene) Solvents: Acetonitrile ; 10 min, 30 °C
1.2 Reagents: Trimethoxysilane ; 18 h, 30 °C
1.2 Reagents: Trimethoxysilane ; 18 h, 30 °C
Référence
- Organocatalytic N-formylation of amines by CO2 in batch and continuous flow, Organic Chemistry Frontiers, 2023, 10(2), 375-381
Méthode de production 14
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: 2365082-47-7 ; 24 h, 1 atm, 30 °C
Référence
- Unexpected Macrocyclic Multinuclear Zinc and Nickel Complexes that Function as Multitasking Catalysts for CO2 Fixations, Angewandte Chemie, 2019, 58(29), 9984-9988
Méthode de production 15
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Kamacite (Fe0.92-0.96Ni0.04-0.08) , Plessite , Taenite (Fe0.35-0.73Ni0.27-0.65) Solvents: Dimethylformamide ; 15 h, 10 bar, 25 °C
Référence
- Iron-Rich Natural Mineral Gibeon Meteorite Catalyzed N-formylation of Amines using CO2 as the C1 Source, ChemistrySelect, 2018, 3(37), 10271-10276
Méthode de production 16
Conditions de réaction
1.1 Reagents: Triethoxysilane Solvents: Acetonitrile ; 5 min, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 bar, 30 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 bar, 30 °C
Référence
- Fluoride-Catalyzed Methylation of Amines by Reductive Functionalization of CO2 with Hydrosilanes, Chemistry - A European Journal, 2016, 22(46), 16489-16493
Méthode de production 17
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: 2577138-44-2 (ethers with 4-bromo-N,N,N-triethyl- 1-butanaminium bromide) ; 16 h, 1 MPa, 40 °C
Référence
- Sustainable synthesis of multifunctional porous metalloporphyrin polymers for efficient carbon dioxide transformation under mild conditions, Chemical Engineering Science, 2021, 232,
Méthode de production 18
Méthode de production 19
Conditions de réaction
1.1 Reagents: Dimethylformamide , Phenylsilane Catalysts: Zinc phthalocyanine ; 6 h, 0.5 MPa, 25 °C
Référence
- Zinc phthalocyanine as an efficient catalyst for halogen-free synthesis of formamides from amines via carbon dioxide hydrosilylation under mild conditions, Chinese Journal of Catalysis, 2017, 38(8), 1382-1389
Méthode de production 20
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Tetrabutylammonium fluoride ; 5 min, rt; 6 h, 1 atm, rt
Référence
- CO2-based N-formylation of Amines Catalyzed by Fluoride and Hydroxide Anions, ChemCatChem, 2016, 8(21), 3338-3342
N-Methylformanilide Raw materials
N-Methylformanilide Preparation Products
N-Methylformanilide Fournisseurs
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:93-61-8)N-Methylformanilide
Numéro de commande:1637646;sfd21369
État des stocks:in Stock
Quantité:Company Customization/200kg
Pureté:98%/99.9%
Dernières informations tarifaires mises à jour:Monday, 14 April 2025 21:49
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:93-61-8)N-Methylformanilide
Numéro de commande:LE5269;LE1637646;LE17267
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 11:47
Prix ($):discuss personally
Courriel:18501500038@163.com
Amadis Chemical Company Limited
Membre gold
(CAS:93-61-8)N-Methylformanilide
Numéro de commande:A1207505
État des stocks:in Stock
Quantité:10kg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 03:47
Prix ($):550.0
Courriel:sales@amadischem.com
N-Methylformanilide Littérature connexe
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
93-61-8 (N-Methylformanilide) Produits connexes
- 103-70-8(Formanilide)
- 2739-04-0(N,4'-Dimethylformanilide)
- 25227-79-6(Formamide,N,N'-1,3-phenylenebis- (9CI))
- 18606-63-8( )
- 262368-26-3(Formamide,N-(4-aminophenyl)-N-methyl-)
- 61289-65-4(Formamide, N-[8-(formylamino)-1-naphthalenyl]-N-methyl-)
- 607-00-1(N,N-Diphenylformamide)
- 83968-28-9(Formaldehyde, reaction products with N,N-dimethylbenzenamine and N-methylbenzenamine, oxidized, hydrochlorides)
- 254898-60-7(Formamide,N-(3-aminophenyl)-N-methyl-)
- 84281-86-7(Formaldehyde, reaction products with N,N-dimethylbenzenamine and N-methylbenzenamine, oxidized)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-61-8)N-Methylformanilide
Pureté:98%/99.9%
Quantité:Company Customization/200kg
Prix ($):Enquête/Enquête
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-61-8)N-Methylformanilide
Pureté:99%/99%/99%
Quantité:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prix ($):Enquête/Enquête/Enquête